(E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol
Description
The compound (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol is a triazine derivative featuring a hydrazone-linked thiophene moiety. Its structure combines a 1,2,4-triazin-5-ol core with a methyl group at position 6 and a thiophen-2-ylmethylene hydrazinyl substituent at position 2.
Properties
IUPAC Name |
6-methyl-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c1-6-8(15)11-9(14-12-6)13-10-5-7-3-2-4-16-7/h2-5H,1H3,(H2,11,13,14,15)/b10-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHOVBJOZNAFTI-BJMVGYQFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(NC1=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321464 | |
| Record name | 6-methyl-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
120381-75-1 | |
| Record name | 6-methyl-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-4H-1,2,4-triazin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
1. Synthesis and Characterization
The synthesis of (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol typically involves the condensation reaction of thiophene derivatives with hydrazine or hydrazone precursors. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and crystallography to confirm its structure and purity.
2. Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent and its effects on different biological targets.
2.1 Anticancer Activity
Recent research indicates that derivatives of 1,2,4-triazines exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Some derivatives showed IC50 values ranging from 1.01 µM to 18.20 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 11 | MCF-7 | 1.0 |
| 11 | HCT-116 | 0.98 |
| Other | MCF-7 | 1.01 - 18.20 |
| Other | HCT-116 | 0.97 - 19.51 |
These findings suggest that (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol may exhibit similar anticancer properties.
2.2 Antimicrobial Activity
The compound's thiazole and triazine frameworks are known for their antimicrobial properties. Studies have shown that related compounds demonstrate activity against various bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Example | Micrococcus luteus | 1.95 - 3.91 |
| Example | Bacillus spp | 3.91 - 15.62 |
| Example | Streptococcus spp | 7.81 - 15 |
These results indicate that the compound may possess broad-spectrum antimicrobial activity .
The mechanism by which (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol exerts its biological effects is still under investigation. However, it is believed that the interaction with specific cellular targets such as:
- EGFR : Inhibition of epidermal growth factor receptor pathways has been noted in similar triazine derivatives .
4. Case Studies and Research Findings
Several studies have focused on the pharmacological potential of triazine derivatives:
- Antiproliferative Studies : A study highlighted the effectiveness of triazine derivatives against multiple cancer cell lines, confirming their role as potential anticancer agents .
- Antimicrobial Efficacy : Another investigation demonstrated that thiophene-containing compounds exhibited significant antimicrobial activities against both Gram-positive and Gram-negative bacteria .
5. Conclusion
(E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol represents a promising candidate for further research due to its diverse biological activities including anticancer and antimicrobial effects. Continued exploration into its mechanisms of action and therapeutic applications could pave the way for new treatments in oncology and infectious diseases.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that the compound exhibits significant anticancer properties. A study demonstrated that derivatives of hydrazine, including related triazine compounds, possess cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways associated with cancer progression .
Antimicrobial Properties
The compound has also been tested for its antimicrobial activity. It has shown efficacy against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The presence of the thiophene ring enhances its interaction with microbial membranes, leading to increased permeability and cell death .
Antioxidant Properties
In addition to its antimicrobial and anticancer activities, (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol exhibits antioxidant properties. This is particularly relevant in preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was demonstrated in various assays, indicating its potential as a therapeutic agent in oxidative stress management .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control pests and diseases in crops. Its mechanism involves disrupting the physiological processes of pests, leading to decreased survival rates and reproduction. This makes it a promising candidate for developing eco-friendly pesticides .
Herbicidal Effects
Research has also explored the herbicidal effects of (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol. It has been found to inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity is crucial for sustainable agriculture practices, as it allows for effective weed management while minimizing damage to desired crops .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer efficacy of (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol against human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this compound could serve as a lead structure for developing novel anticancer therapies.
Case Study 2: Agricultural Application
In field trials conducted on tomato plants, the application of (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol resulted in a marked reduction in aphid populations compared to untreated controls. Additionally, there was no significant phytotoxicity observed on the tomato plants, suggesting that this compound could be integrated into pest management programs without harming crop yields.
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in intramolecular cyclization under acidic or thermal conditions, forming fused heterocyclic systems.
Cyclization often occurs via dehydration of the hydrazone moiety, followed by nucleophilic attack from the thiophene sulfur or triazine nitrogen. For example, treatment with HCl in ethanol induces ring closure to form indole-fused triazines .
Nucleophilic Substitution
The triazin-5-ol ring undergoes substitution at C-2 and C-4 positions with various nucleophiles:
| Nucleophile | Conditions | Product Yield | Selectivity | References |
|---|---|---|---|---|
| Tert-butylsulfonamide | NaH/THF, reflux (12 hrs) | 38% | C-4 > C-2 (3:1 ratio) | |
| Hydrazine hydrate | Ethanol, RT (24 hrs) | 67% | Exclusive C-2 attack |
Substitution reactions are facilitated by the electron-withdrawing triazine ring, with regioselectivity controlled by steric effects from the methyl group at C-6 .
Electrophilic Aromatic Substitution (Thiophene Ring)
The thiophene moiety undergoes typical electrophilic substitutions:
| Reaction | Reagents | Position | Product Application | References |
|---|---|---|---|---|
| Sulfonation | SO₃/DMF, 50°C | C-5 | Water-soluble derivatives | |
| Bromination | Br₂/CHCl₃, 0°C | C-3 and C-5 | Cross-coupling precursors |
Bromination occurs preferentially at C-5 due to steric shielding from the hydrazone bridge .
Condensation Reactions
The hydrazone group reacts with carbonyl compounds to form extended conjugated systems:
These condensations are pH-sensitive, requiring mild acidic conditions (pH 4–6) to prevent hydrazone hydrolysis .
Metal Coordination
The N,N,O donor sites enable complexation with transition metals:
| Metal Salt | Stoichiometry | Geometry | Application | References |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 (M:L) | Square planar | Antimicrobial agents | |
| FeCl₃·6H₂O | 1:1 | Octahedral | Catalytic oxidation systems |
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
Pyridinyl-Substituted Triazine Derivatives
- Compound: (E)-6-methyl-3-(2-(pyridin-4-ylmethylene)hydrazinyl)-1,2,4-triazin-5(4H)-one Key Differences: Replaces the thiophene ring with a pyridin-4-yl group.
Trifluoromethylphenyl-Substituted Triazine
- Compound : 6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol
- Key Differences : Substitutes the hydrazone-thiophene group with a trifluoromethylphenyl moiety.
- Implications : The electron-withdrawing CF₃ group may increase metabolic stability but reduce π-π stacking interactions compared to the planar thiophene-hydrazone system.
Sulfanylidene Triazinone Derivatives
- Compound: (E)-4-(2-Hydroxy-3-methoxybenzylidene-amino)-6-methyl-3-sulfanylidene-3,4-dihydro-1,2,4-triazin-5(2H)-one Key Differences: Introduces a sulfanylidene group and a methoxybenzylidene substituent. Implications: The sulfanylidene group may enhance antioxidant activity, while the methoxybenzylidene moiety could improve membrane permeability .
Hydrazone Derivatives with Thiazole Cores
4-Cyanophenyl Thiazol-2-ylhydrazones
- Compound: 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3b') Activity: GI₅₀ = 1.6 ± 0.2 µM against HCT-116 colorectal cancer cells. Comparison: The thiazole core with a 4-cyanophenyl group enhances cytotoxicity and selectivity over normal cells (MRC-5). The bromothiophene substituent may mimic the thiophene in the target compound but with added halogen-mediated hydrophobic interactions .
Indolyl-Hydrazinyl Thiazoles
- Compound : 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3)
- Activity : IC₅₀ = 12.4 µM (A2780 ovarian cancer) and 19.4 µM (HeLa).
- Comparison : The indole group provides antioxidant properties via radical scavenging, a feature absent in the target triazine derivative. However, both compounds share hydrazone-mediated planar structures conducive to DNA intercalation .
Thiazole-4-carboxylic Acid Derivatives
- Compound: (E)-2-(2-(quinolin-2-ylmethylene)hydrazinyl)thiazole-4-carboxylic acid Activity: Antimicrobial (Gram-negative bacteria) and antioxidant (DPPH radical scavenging). Comparison: The carboxylic acid group improves solubility but may reduce cell penetration compared to the hydroxyl group in the target triazin-5-ol .
Key Comparative Data Table
Q & A
Q. What are the established synthetic routes for (E)-6-methyl-3-(2-(thiophen-2-ylmethylene)hydrazinyl)-1,2,4-triazin-5-ol?
- Methodological Answer : The compound is synthesized via condensation reactions involving hydrazine derivatives and thiophene-containing precursors. A common protocol involves refluxing a mixture of a triazole-thione intermediate (e.g., 4-amino-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3(2H)-thione) with hydrazine hydrate in propan-2-ol for 3–4 hours, followed by evaporation and recrystallization . Solvent choice (e.g., ethanol, DMF) and stoichiometric ratios are critical for yield optimization.
Q. How is the compound structurally characterized?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Elemental analysis to verify purity.
- NMR spectroscopy (¹H/¹³C) to identify proton environments and confirm the (E)-configuration of the hydrazinyl-thiophene moiety .
- Single-crystal X-ray diffraction to resolve solid-state configurations (e.g., enol vs. keto tautomers) .
- HPLC-MS for molecular weight validation and purity assessment .
Q. What are the solubility properties of this compound?
Q. What initial biological assays are recommended for activity screening?
- Methodological Answer : Begin with broad-spectrum antimicrobial assays (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria and fungi) . Cytotoxicity screening (e.g., MTT assay on mammalian cell lines) is advised to rule out non-specific toxicity before advancing to targeted studies.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Key variables include:
- Solvent : Replace propan-2-ol with DMF or THF to enhance intermediate solubility .
- Catalyst : Add catalytic acetic acid to accelerate hydrazone formation .
- Temperature/Time : Extend reflux time (6–8 hours) or increase temperature (80–90°C) for sluggish reactions.
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +15–20% |
| Catalyst | Acetic acid | +10% |
Q. How can tautomerism be resolved in structural analysis?
- Methodological Answer : Tautomeric equilibria (e.g., enol-keto forms) are resolved via:
- X-ray crystallography to determine the dominant solid-state configuration .
- Variable-temperature NMR in DMSO-d₆ to observe dynamic interconversion in solution.
- IR spectroscopy to detect characteristic carbonyl (C=O) or hydroxyl (O-H) stretches .
Q. How should contradictory bioactivity data across studies be addressed?
- Methodological Answer : Cross-validate results using:
- Multiple assay platforms (e.g., disk diffusion vs. microbroth dilution for antimicrobial activity) .
- Structural analogs to isolate pharmacophore contributions.
- Dose-response curves to confirm potency trends. Contradictions may arise from assay-specific conditions (e.g., pH, inoculum size) or impurities; repurify the compound and retest .
Q. What computational methods predict the compound’s reactivity or binding modes?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and tautomer stability . For binding predictions:
- Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase).
- MD simulations to assess binding stability in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
